
N,N-Bis(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and a phenylethyl group attached to a thiourea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea.
化学反応の分析
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological membranes.
類似化合物との比較
Similar Compounds
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of hydroxyethyl groups.
N,N-Dimethylthiourea: Contains methyl groups instead of hydroxyethyl groups.
N,N-Bis(2-hydroxyethyl)thiourea: Lacks the phenylethyl group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both hydroxyethyl and phenylethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
74548-48-4 |
|---|---|
分子式 |
C13H20N2O2S |
分子量 |
268.38 g/mol |
IUPAC名 |
1,1-bis(2-hydroxyethyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-11(12-5-3-2-4-6-12)14-13(18)15(7-9-16)8-10-17/h2-6,11,16-17H,7-10H2,1H3,(H,14,18) |
InChIキー |
UYBLDBOHWQNBLI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=S)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


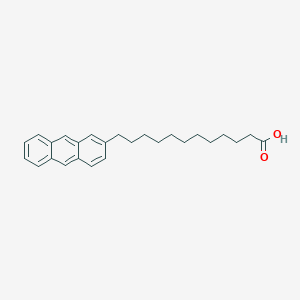
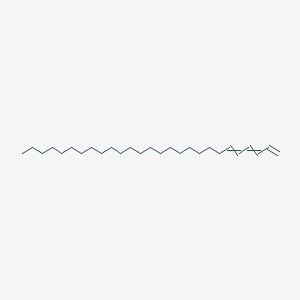
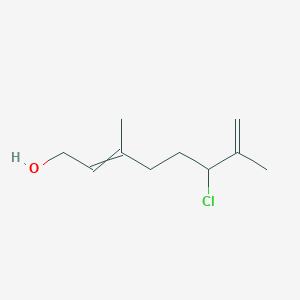
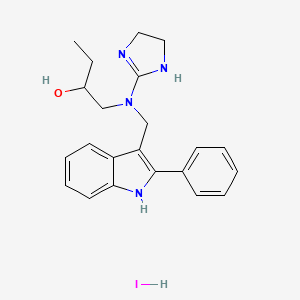
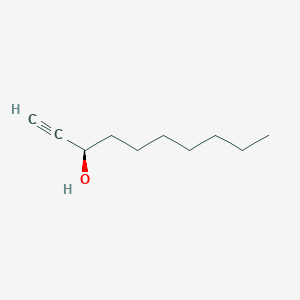

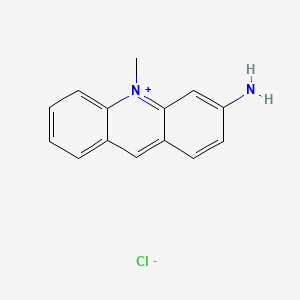
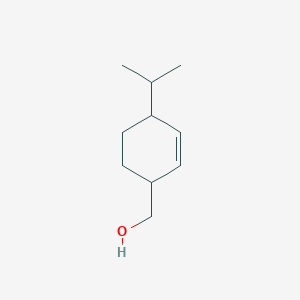

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
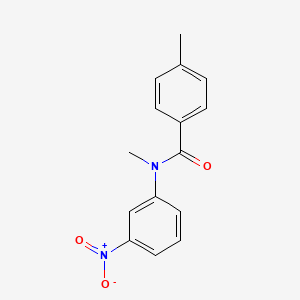

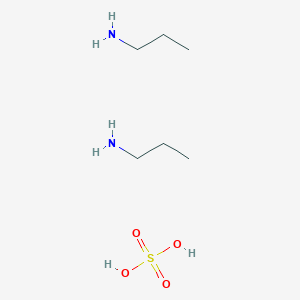
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
